

# An In-depth Technical Guide to 2-Bromolysergic Acid and its Diethylamide Derivative

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## Compound of Interest

Compound Name: 2-Bromolysergic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-Bromolysergic Acid**, with a primary focus on its extensively studied and pharmacologically active derivative, **2-Bromolysergic acid** diethylamide (commonly known as 2-Bromo-LSD or BOL-148). Due to the limited availability of specific experimental data on **2-Bromolysergic Acid** itself, which primarily serves as a synthetic intermediate, this guide leverages the wealth of information available for 2-Bromo-LSD to provide a thorough understanding of this class of compounds.

## Chemical Structure and Identification

**2-Bromolysergic Acid** is an ergoline derivative characterized by a bromine atom substituted at the 2-position of the indole ring of lysergic acid. Its full IUPAC name is (6aR,9R)-5-bromo-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid.

The most widely researched compound in this family is its diethylamide derivative, 2-Bromo-LSD. This guide will focus on the properties of this derivative.

## Chemical and Physical Properties of 2-Bromo-LSD (BOL-148)

The following table summarizes the key chemical and physical properties of 2-Bromo-LSD.

Property	Value	Reference
IUPAC Name	(6aR,9R)-5-bromo-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide	[1]
Common Names	2-Bromo-LSD, BOL-148, Bromolysergide	[1]
CAS Number	478-84-2	[1]
Molecular Formula	C20H24BrN3O	[1]
Molecular Weight	402.34 g/mol	[2]
Melting Point	120-127 °C	[2]
Boiling Point	580.7±50.0 °C (Predicted)	[2]
SMILES	<chem>CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C</chem>	[1]
InChI Key	VKRAXSZEDRWLAG-SJKOYZFVSA-N	[1]
Solubility	Soluble in DMSO and Ethanol (≥10 mg/ml)	
pKa	15.65±0.40 (Predicted)	[2]
Appearance	Off-white to light yellow solid	[2]

## Experimental Protocols: Synthesis

### Synthesis of 2-Bromolysergic Acid

A modern and controlled method for synthesizing **2-Bromolysergic Acid** involves the direct bromination of lysergic acid. This approach avoids the use of regulated precursors like LSD.

Methodology:

- **Dissolution:** Lysergic acid is dissolved in a suitable organic solvent.
- **Bromination:** A brominating agent, such as N-bromosuccinimide (NBS), is added to the solution in a controlled manner. The reaction temperature and stoichiometry are critical to ensure selective bromination at the 2-position of the indole ring.
- **Quenching and Isolation:** The reaction is quenched, and the crude **2-Bromolysergic Acid** is isolated through extraction and purification techniques.

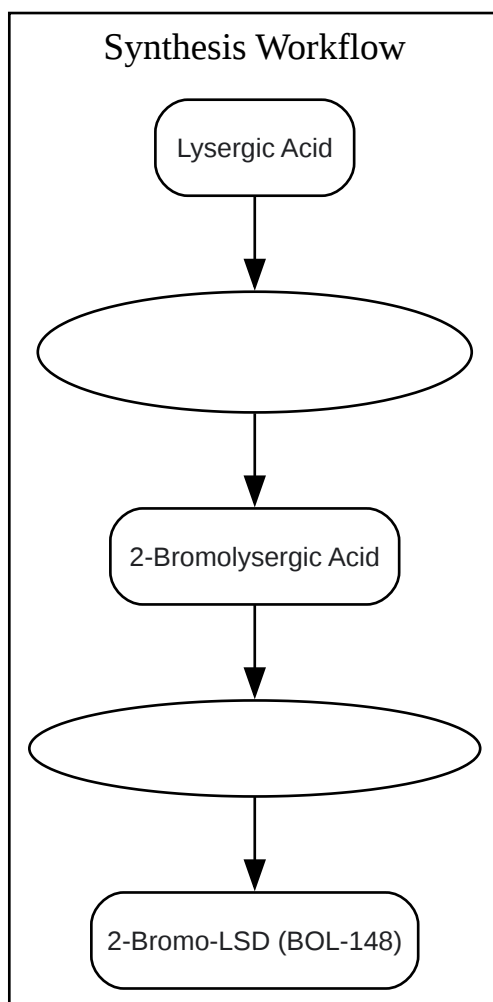
## Synthesis of 2-Bromo-LSD from 2-Bromolysergic Acid

The synthesis of 2-Bromo-LSD is achieved through the amidation of **2-Bromolysergic Acid**.

Methodology:

- **Activation:** **2-Bromolysergic Acid** is activated to form a more reactive species, such as an acid chloride or an activated ester.
- **Amidation:** The activated **2-Bromolysergic Acid** is reacted with diethylamine to form the corresponding diethylamide.
- **Purification:** The resulting 2-Bromo-LSD is purified using chromatographic methods to remove any unreacted starting materials and byproducts.

The following diagram illustrates the synthetic workflow from lysergic acid to 2-Bromo-LSD.



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A simplified workflow for the synthesis of 2-Bromo-LSD.

## Pharmacology of 2-Bromo-LSD (BOL-148)

2-Bromo-LSD is primarily recognized for its interaction with serotonin receptors, exhibiting a pharmacological profile distinct from its hallucinogenic analogue, LSD.

## Receptor Binding Profile

2-Bromo-LSD binds to a variety of serotonin and dopamine receptors, with its most notable affinity for the 5-HT<sub>2A</sub> receptor.

Receptor	Affinity (K <sub>i</sub> , nM)
5-HT1A	14.8
5-HT1B	100
5-HT1D	15.8
5-HT2A	3.0
5-HT2B	4.9
5-HT2C	1.3
5-HT5A	19.9
5-HT6	12.6
5-HT7	3.9
D1	25.1
D2	6.3
α1A	15.8
α2A	25.1

Note: Affinity values can vary between different studies and assay conditions.

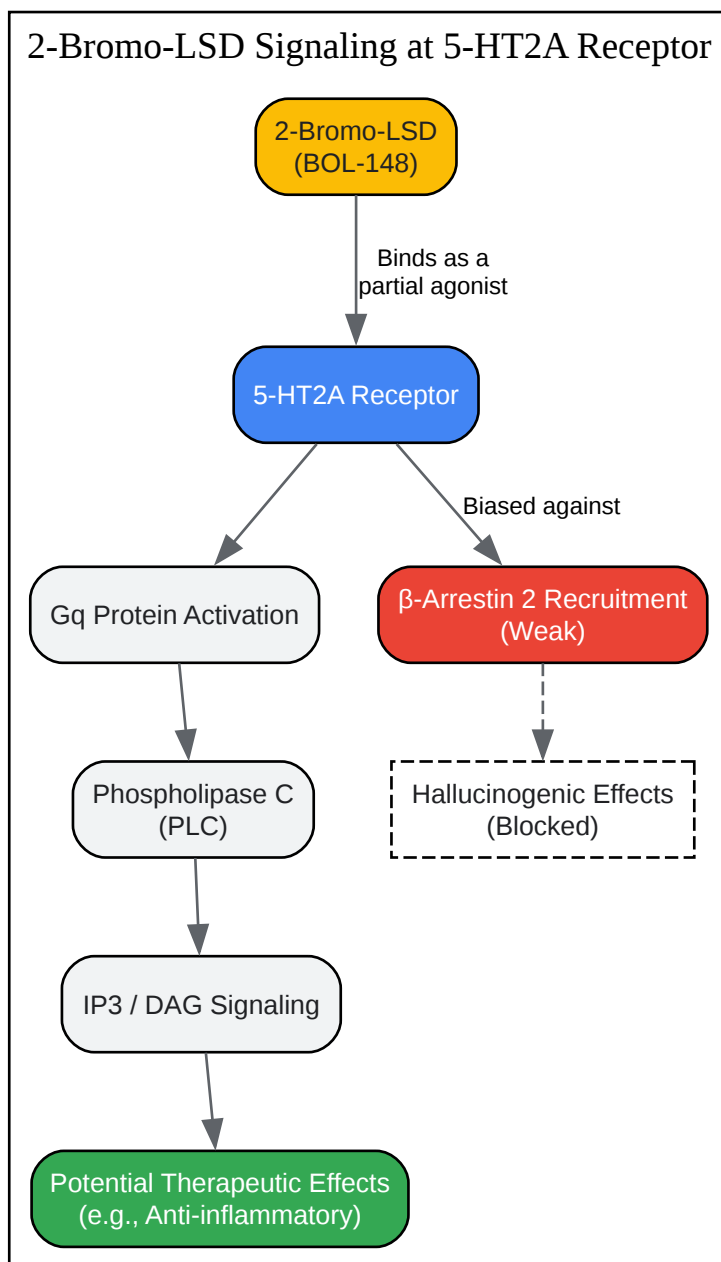
## Functional Activity

2-Bromo-LSD acts as a partial agonist at the 5-HT2A receptor.<sup>[1]</sup> This property is believed to be the reason for its lack of hallucinogenic effects, as it does not fully activate the receptor to the same extent as LSD.<sup>[1]</sup> It also functions as a dopamine receptor antagonist.<sup>[2][3]</sup>

## Signaling Pathways of 2-Bromo-LSD

The interaction of 2-Bromo-LSD with the 5-HT2A receptor initiates a cascade of intracellular signaling events. It exhibits biased agonism, preferentially activating certain downstream pathways over others. Specifically, it shows weaker recruitment of β-arrestin2 compared to LSD.<sup>[1]</sup> The lack of significant β-arrestin2 recruitment is thought to contribute to its non-hallucinogenic profile.

The following diagram illustrates the biased signaling of 2-Bromo-LSD at the 5-HT2A receptor.



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Biased agonism of 2-Bromo-LSD at the 5-HT2A receptor.

## Conclusion

**2-Bromolysergic Acid** is a key synthetic precursor to the non-hallucinogenic psychedelic analogue, 2-Bromo-LSD (BOL-148). While data on the acid itself is sparse, its diethylamide

derivative has been extensively characterized. 2-Bromo-LSD exhibits a unique pharmacological profile as a biased partial agonist at the 5-HT<sub>2A</sub> receptor, which underpins its therapeutic potential without the psychoactive effects of LSD. This guide provides a foundational understanding for researchers and scientists working on the development of novel therapeutics based on the ergoline scaffold.

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## References

- 1. BOL-148 - Wikipedia [en.wikipedia.org]
- 2. 2-bromolysergic acid diethylamide CAS#: 478-84-2 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
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